

Isosalvianolic Acid C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *isosalvianolic acid C*

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A Comprehensive Overview of **Isosalvianolic Acid C**: Physicochemical Properties, Bioactivity, and Therapeutic Potential

This technical guide provides an in-depth analysis of **Isosalvianolic Acid C**, a phenolic compound with significant therapeutic promise. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, bioactivity, and the molecular pathways it modulates.

Core Data Summary

Isosalvianolic Acid C, a derivative of various *Salvia* species, has garnered attention for its potent antioxidant and anti-inflammatory properties. The fundamental physicochemical data for this compound are summarized below.

Property	Value	References
CAS Number	142115-17-1	[1][2][3]
Molecular Weight	492.43 g/mol	[1][4]
Molecular Formula	C ₂₆ H ₂₀ O ₁₀	[3]

Biological Activity and Therapeutic Prospects

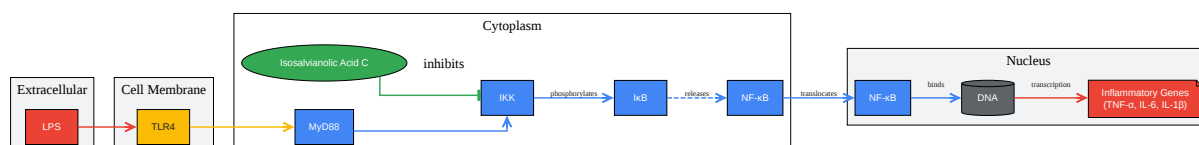
Isosalvianolic Acid C has demonstrated significant potential in mitigating a range of pathological conditions, primarily through its robust antioxidant and anti-inflammatory effects. Research highlights its protective role in conditions such as acute kidney injury, cerebral ischemia, and liver damage.

Antioxidant and Anti-inflammatory Mechanisms

Isosalvianolic Acid C exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. Notably, it has been shown to inhibit the TLR4-NF- κ B and activate the Keap1-Nrf2/HO-1 signaling pathways. These actions collectively reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant defense systems.

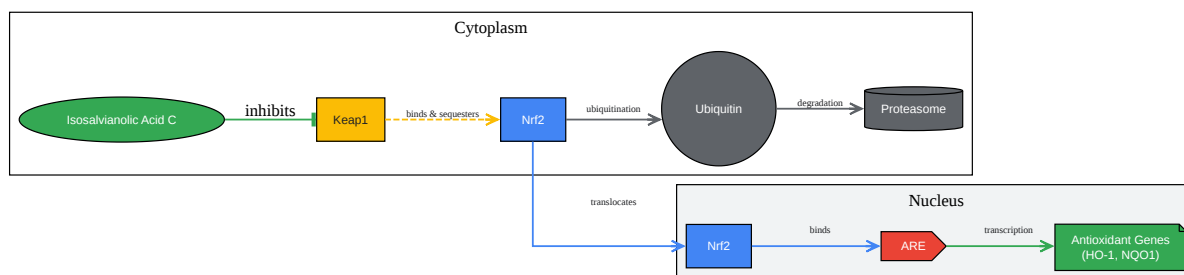
Featured Signaling Pathways

To elucidate the mechanisms of action of **Isosalvianolic Acid C**, the following diagrams illustrate its interaction with critical signaling pathways.



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Caption: **Isosalvianolic Acid C** inhibits the TLR4-NF- κ B signaling pathway.



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Caption: **Isosalvianolic Acid C** activates the Keap1-Nrf2/HO-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of **Isosalvianolic Acid C**.

Animal Models

1. Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

- Objective: To induce acute kidney injury to study the protective effects of **Isosalvianolic Acid C**.
- Procedure:
 - Male C57BL/6 mice (6-8 weeks old) are used.
 - A single intraperitoneal injection of cisplatin (15-25 mg/kg body weight) is administered.
 - Kidney function is typically assessed 3-4 days post-injection by measuring serum creatinine and blood urea nitrogen (BUN) levels.

- Kidney tissues are collected for histological analysis and molecular studies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

2. Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

- Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of **Isosalvianolic Acid C**.
- Procedure:
 - Anesthesia is induced in mice.
 - The external carotid artery (ECA) is ligated, and a monofilament is inserted into the internal carotid artery (ICA) to occlude the middle cerebral artery (MCA).
 - Occlusion is maintained for a specific duration (e.g., 60 minutes) before the filament is withdrawn to allow reperfusion.
 - Neurological deficits, infarct volume, and molecular markers are assessed at various time points post-reperfusion.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Molecular Biology Techniques

1. Western Blotting

- Objective: To detect and quantify specific proteins in tissue or cell lysates.
- Protocol:
 - Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Protein concentration is determined using a BCA assay.
 - SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel.
 - Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
 - Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

- Primary Antibody Incubation: The membrane is incubated with primary antibodies (typical dilution 1:1000) overnight at 4°C.
- Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies (typical dilution 1:2000-1:5000) for 1 hour at room temperature.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Quantitative Real-Time PCR (qRT-PCR)

- Objective: To measure the expression levels of specific messenger RNA (mRNA).
- Protocol:
 - RNA Extraction: Total RNA is extracted from tissues or cells using a suitable kit.
 - cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
 - qPCR Reaction: The qPCR reaction is set up using cDNA, gene-specific primers, and a SYBR Green master mix.
 - Amplification: The reaction is run on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
 - Data Analysis: Relative gene expression is calculated using the $2^{-\Delta\Delta C_t}$ method, with a housekeeping gene (e.g., GAPDH, β -actin) for normalization.

Concluding Remarks

Isosalvianolic Acid C presents a compelling profile as a multi-target therapeutic agent with significant antioxidant and anti-inflammatory activities. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for further research and development of this promising natural compound. The continued investigation into its molecular mechanisms and preclinical efficacy is warranted to translate its potential into clinical applications.

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